An In-depth Technical Guide to the Chemical Properties and Stability of 3-(Isobutylthio)phenylboronic Acid
An In-depth Technical Guide to the Chemical Properties and Stability of 3-(Isobutylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isobutylthio)phenylboronic acid is an organoboron compound that is emerging as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structure, featuring a boronic acid moiety and an isobutylthio substituent on a phenyl ring, offers a versatile platform for the construction of complex molecular architectures. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2][3] The presence of the sulfur-containing isobutylthio group can further influence the molecule's pharmacological properties and provides an additional site for chemical modification.
This guide provides a comprehensive overview of the chemical properties, stability, and handling of 3-(Isobutylthio)phenylboronic acid, offering insights to facilitate its effective use in research and development.
Physicochemical Properties
The physicochemical properties of 3-(Isobutylthio)phenylboronic acid are fundamental to its behavior in chemical reactions and its stability.
| Property | Value | Source |
| Molecular Formula | C10H15BO2S | |
| Molecular Weight | 210.10 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 160-162 °C | |
| Solubility | Soluble in polar organic solvents such as methanol and dimethyl sulfoxide. Poorly soluble in nonpolar solvents like hexanes. | [1][5] |
The boronic acid group is a mild Lewis acid and is sp2-hybridized with an empty p-orbital.[1] This electronic feature is central to its reactivity. The isobutylthio group, with its sulfur atom, can influence the electronic density of the aromatic ring, which in turn can affect the acidity of the boronic acid and its reactivity in cross-coupling reactions.
Chemical Reactivity
Suzuki-Miyaura Cross-Coupling
The primary application of 3-(Isobutylthio)phenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide (or triflate). This reaction is a powerful tool for the synthesis of biaryls and other complex organic molecules.[1][2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Esterification with Diols
Arylboronic acids, including 3-(Isobutylthio)phenylboronic acid, can reversibly form boronate esters with 1,2- and 1,3-diols.[6] This reactivity is pH-dependent and is the basis for their use in sensors for carbohydrates and as protecting groups for diols.[1][7] The formation of boronate esters, such as with pinacol, can enhance the stability of the boronic acid, making it easier to handle and purify.[8]
Stability Profile
The stability of 3-(Isobutylthio)phenylboronic acid is a critical consideration for its storage and use in chemical synthesis. Like other arylboronic acids, it is susceptible to several degradation pathways.
Oxidation
A common degradation pathway for arylboronic acids is oxidation, particularly in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[7][9] This irreversible reaction typically results in the cleavage of the carbon-boron bond and the formation of the corresponding phenol.[9] The rate of oxidation can be influenced by the pH and the electronic properties of the substituents on the aromatic ring.[10][11]
Protodeboronation
Protodeboronation is another significant degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[12][13] This process can be promoted by moisture, acidic or basic conditions, and elevated temperatures.[12] The susceptibility to protodeboronation is highly dependent on the nature of the aryl group.[13][14]
Major Degradation Pathways
Caption: The two primary degradation pathways for 3-(Isobutylthio)phenylboronic acid.
Recommended Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity and reactivity of 3-(Isobutylthio)phenylboronic acid.
Storage:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to minimize exposure to air and moisture.[12][15]
-
Airtight Containers: Use well-sealed, airtight containers, such as vials with PTFE-lined caps or amber glass bottles to protect from light and moisture.[12][15]
-
Temperature: For long-term stability, refrigerated storage (0-5 °C) is often recommended to slow down potential decomposition.[12] Always consult the supplier's recommendation.
-
Dry Environment: Boronic acids can be hygroscopic, meaning they can absorb moisture from the air, which can lead to clumping and degradation.[16][17]
Handling:
-
Inert Atmosphere Handling: For highly sensitive applications, handling in a glovebox is recommended to provide a controlled environment with low oxygen and moisture levels.[12]
-
Avoid Contamination: Use clean spatulas and weighing boats to prevent cross-contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Analytical Characterization Methods
Several analytical techniques can be employed to assess the purity and stability of 3-(Isobutylthio)phenylboronic acid.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing boronic acids. However, on-column hydrolysis of boronate esters or degradation of the boronic acid can be a challenge.[18][19] Method development should focus on minimizing these effects, for instance, by using columns with low silanol activity.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and quantification of boronic acids and their impurities.[20][21] It is important to be aware of the potential for boroxine (trimeric anhydride) formation in the mass spectrometer source.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and purity assessment.
Workflow for Stability Assessment
Caption: A typical workflow for evaluating the stability of 3-(Isobutylthio)phenylboronic acid.
Potential Applications in Drug Discovery
The unique structural features of 3-(Isobutylthio)phenylboronic acid make it an attractive building block in drug discovery.
-
Scaffold for Novel Therapeutics: Its ability to participate in Suzuki-Miyaura coupling allows for the efficient synthesis of diverse libraries of compounds for screening against various biological targets.[3]
-
Modulation of Pharmacological Properties: The isobutylthio group can influence the lipophilicity, metabolic stability, and protein-binding characteristics of a drug candidate.
-
Boron-Containing Drug Candidates: There is growing interest in boronic acids as pharmacophores. The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition. Several boron-containing drugs, such as Bortezomib, have been approved for clinical use.[22]
-
Targeting Sialic Acid: Phenylboronic acids are known to interact with sialic acid, which is often overexpressed on the surface of cancer cells, suggesting potential applications in tumor targeting.[23]
Conclusion
3-(Isobutylthio)phenylboronic acid is a valuable and versatile reagent for organic synthesis and drug discovery. A thorough understanding of its chemical properties, reactivity, and stability is essential for its successful application. By following the recommended handling and storage procedures, and by employing appropriate analytical methods, researchers can ensure the quality and reliability of this important building block, paving the way for the development of novel and innovative therapeutics.
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